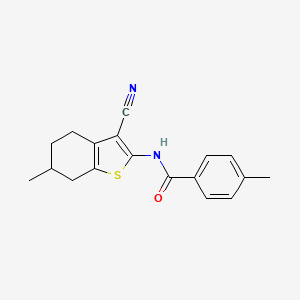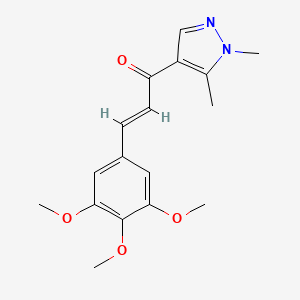![molecular formula C23H19N3O4S B14927819 3-[(2-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide](/img/structure/B14927819.png)
3-[(2-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a benzamide moiety, and a methoxyphenoxy group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced through the reaction of the quinazolinone intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenoxy Group: The final step involves the nucleophilic substitution reaction between the benzamide intermediate and 2-methoxyphenol in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a therapeutic agent.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Protein Binding: The compound binds to proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-OXO-3(4H)-QUINAZOLINYL]BENZAMIDE: Shares the quinazolinone core but lacks the methoxyphenoxy group.
2-METHOXYPHENOXY]METHYL]-BENZAMIDE: Contains the methoxyphenoxy group but lacks the quinazolinone core.
Uniqueness
3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is unique due to the combination of its structural features, which contribute to its distinct biological activity and potential therapeutic applications. The presence of both the quinazolinone core and the methoxyphenoxy group enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C23H19N3O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H19N3O4S/c1-29-19-11-4-5-12-20(19)30-14-15-7-6-8-16(13-15)21(27)25-26-22(28)17-9-2-3-10-18(17)24-23(26)31/h2-13H,14H2,1H3,(H,24,31)(H,25,27) |
InChI Key |
SAZUBFAHIZWEAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)NN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927754.png)
![1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylpropan-1-one](/img/structure/B14927761.png)
![4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14927767.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927769.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B14927774.png)

![3-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B14927777.png)
![N-(2-cyanophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927778.png)
![2-{4-[(4-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927782.png)
![5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14927791.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927794.png)
![3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B14927804.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B14927814.png)
